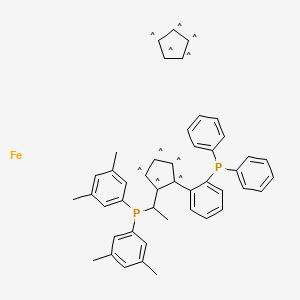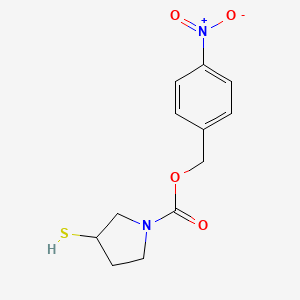
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with an iodomethyl group and two methoxy groups
Preparation Methods
The synthesis of 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethoxy-1-methylcyclobutane with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with an iodomethyl group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane undergoes various chemical reactions, including:
Reduction: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving radical reactions and cycloaddition reactions.
Biology: The compound can be used as a precursor for radiolabeled compounds in biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane involves its ability to undergo various chemical transformations. The iodomethyl group is particularly reactive, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane can be compared with other similar compounds, such as:
1-(Bromomethyl)-3,3-dimethoxy-1-methylcyclobutane: Similar in structure but with a bromomethyl group instead of an iodomethyl group. The reactivity and applications may differ due to the different halogen atom.
1-(Chloromethyl)-3,3-dimethoxy-1-methylcyclobutane: Another similar compound with a chloromethyl group. The chemical properties and reactivity can vary significantly from the iodomethyl derivative.
Properties
Molecular Formula |
C8H15IO2 |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane |
InChI |
InChI=1S/C8H15IO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3 |
InChI Key |
COBLMJGDEOKFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(OC)OC)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)
![1-(1-Boc-4-piperidyl)-3-[2-(1-trityl-4-imidazolyl)phenyl]-2-propen-1-one](/img/structure/B12280890.png)
![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B12280900.png)


![(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene](/img/structure/B12280930.png)
![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)




![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)
